molecular formula C10H16ClF3N2O B2372970 2-(2,2,2-Trifluoroethyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride CAS No. 1385696-56-9

2-(2,2,2-Trifluoroethyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride

Cat. No.: B2372970
CAS No.: 1385696-56-9
M. Wt: 272.7
InChI Key: MNSFGAKQPGDLLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,2,2-Trifluoroethyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride is a synthetic compound known for its unique structural properties and potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features a spirocyclic framework, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,2-Trifluoroethyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride typically involves a multi-step process. One common method includes the reaction of a suitable diazaspiro compound with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is often catalyzed by a Lewis acid to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-Trifluoroethyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives .

Scientific Research Applications

2-(2,2,2-Trifluoroethyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: Researchers use it to study the interactions of spirocyclic compounds with biological targets, providing insights into their mechanisms of action.

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trifluoroethyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group enhances its binding affinity to certain receptors, making it a potent inhibitor of specific enzymes or signaling pathways. This interaction can modulate various biological processes, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,7-diazaspiro[4.5]decan-1-one hydrochloride: Similar in structure but lacks the trifluoroethyl group, which may affect its biological activity.

    1,3,8-Triazaspiro[4.5]decane-2,4-dione hydrochloride: Another spirocyclic compound with different functional groups, leading to distinct chemical and biological properties.

Uniqueness

The presence of the trifluoroethyl group in 2-(2,2,2-Trifluoroethyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride makes it unique compared to other spirocyclic compounds. This group enhances its lipophilicity and binding affinity to certain biological targets, potentially increasing its efficacy as a therapeutic agent.

Properties

IUPAC Name

2-(2,2,2-trifluoroethyl)-2,8-diazaspiro[4.5]decan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F3N2O.ClH/c11-10(12,13)7-15-6-3-9(8(15)16)1-4-14-5-2-9;/h14H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNSFGAKQPGDLLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCN(C2=O)CC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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